利奈利昔巴特

描述

利奈西巴特是一种最小程度吸收的小分子抑制剂,能抑制回肠胆汁酸转运蛋白。 它由葛兰素史克公司开发,用于治疗原发性胆汁性胆管炎患者的胆汁淤积性瘙痒 . 胆汁淤积性瘙痒是一种以由于胆汁酸在体内积聚而引起的剧烈瘙痒为特征的疾病 .

科学研究应用

利奈西巴特具有重要的科学研究应用,特别是在医药和药理学领域。 它正在被研究用于治疗原发性胆汁性胆管炎患者的胆汁淤积性瘙痒 . 该化合物降低体内胆汁酸水平的能力使其成为缓解这种疾病症状的有希望的候选药物 . 此外,利奈西巴特作为回肠胆汁酸转运蛋白抑制剂的作用机制为其在其他胆汁酸相关疾病中的应用开辟了可能性 . 目前正在进行研究以探索其在各种临床环境中的疗效和安全性 .

作用机制

生化分析

Biochemical Properties

Linerixibat interacts with the ileal bile acid transporter (IBAT), a protein that plays a crucial role in the reabsorption of bile acids in the small intestine . By inhibiting IBAT, linerixibat reduces the reuptake of bile acids, leading to a decrease in pruritic bile acids in circulation .

Cellular Effects

Linerixibat has been shown to significantly improve itch, a symptom of cholestatic pruritus, in some treatment groups compared to placebo . This suggests that linerixibat could influence cell function by altering the signaling pathways associated with the sensation of itch.

Molecular Mechanism

The molecular mechanism of linerixibat involves the inhibition of the ileal bile acid transporter (IBAT). By blocking the reuptake of bile acids in the small intestine, linerixibat reduces the levels of pruritic bile acids in circulation .

Temporal Effects in Laboratory Settings

In the GLIMMER study, patients received 12 weeks of double-blind treatment with linerixibat . The study reported that linerixibat significantly improved itch in some treatment groups compared to placebo . This suggests that linerixibat has a stable effect over time.

Metabolic Pathways

Linerixibat is minimally metabolized in humans. After intravenous administration, approximately 80% of linerixibat is eliminated via biliary/fecal excretion, mostly as unchanged parent drug .

Transport and Distribution

Linerixibat is designed for minimal intestinal absorption . After oral administration, linerixibat is almost entirely excreted in feces as unchanged and unabsorbed linerixibat .

准备方法

利奈西巴特可以通过多种途径合成。 一种方法包括在乙腈和水的溶剂混合物中结晶利奈西巴特 . 该化合物存在多种结晶形式,例如形式 I、形式 II、形式 III、形式 IV 和形式 V . 这些形式的制备涉及特定的结晶条件和溶剂 . 利奈西巴特的工业生产方法尚未广泛报道,但它们可能涉及大规模结晶和纯化过程,以确保该化合物的纯度和效力。

化学反应分析

利奈西巴特主要经历抑制反应,而不是像氧化、还原或取代这样的传统化学反应。 作为回肠胆汁酸转运蛋白的抑制剂,利奈西巴特阻断了胆汁酸在小肠中的再吸收 . 这种抑制导致循环胆汁酸的减少,这有助于缓解原发性胆汁性胆管炎患者的瘙痒 . 这些反应中常用的试剂和条件没有广泛记录,因为主要关注的是该化合物的抑制作用,而不是它的化学反应性。

相似化合物的比较

属性

IUPAC Name |

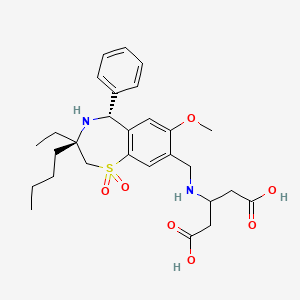

3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVOBIGEBDYTP-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345982-69-5 | |

| Record name | Linerixibat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2330672 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINERIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action for Linerixibat and how does it impact serum bile acid levels?

A1: Linerixibat is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This transporter is responsible for the reabsorption of bile acids from the ileum back into the circulation. By inhibiting ASBT, Linerixibat prevents this reabsorption, leading to increased bile acid excretion in the feces and a subsequent reduction in serum bile acid levels. [, ]

Q2: How does the reduction in serum bile acids by Linerixibat relate to its potential for treating cholestatic pruritus in primary biliary cholangitis (PBC)?

A2: Elevated serum bile acid levels are believed to be a key factor contributing to the intense itching (pruritus) experienced by patients with PBC. [, ] By reducing serum bile acid concentrations, Linerixibat aims to alleviate this debilitating symptom. Studies have shown a correlation between the degree of serum bile acid reduction achieved with Linerixibat and the improvement in pruritus scores in PBC patients. [, , ]

Q3: What is known about the absorption, metabolism, and excretion of Linerixibat in humans?

A3: Linerixibat exhibits very low oral bioavailability (approximately 0.05%). [] This is primarily attributed to its minimal absorption from the gastrointestinal tract (fraction absorbed: 0.167%) and extensive first-pass metabolism in the gut. [] Interestingly, despite in vitro studies predicting rapid hepatic metabolism via cytochrome P450 3A4, Linerixibat is minimally metabolized in vivo. [] Instead, the majority of the drug is excreted unchanged in the feces (biliary/fecal excretion: >80%) with a smaller portion eliminated renally (approximately 20%). []

Q4: How does the pharmacokinetic profile of Linerixibat contribute to its targeted action in the ileum?

A4: The minimal systemic absorption and extensive biliary/fecal excretion of Linerixibat result in a high concentration of the drug being delivered to its site of action, the ileum, while minimizing systemic exposure. [] This localized action contributes to its targeted effect on bile acid reabsorption and reduces the potential for off-target effects.

Q5: Were there any unexpected findings regarding the metabolism of Linerixibat?

A5: Yes, although in vitro studies predicted rapid hepatic clearance via cytochrome P450 3A4, in vivo studies demonstrated that Linerixibat is minimally metabolized in humans. [] This highlights the importance of in vivo studies to accurately characterize drug disposition and challenges relying solely on in vitro predictions.

Q6: What is the relationship between Linerixibat dose and its effect on serum bile acid levels?

A6: Studies have shown that Linerixibat reduces serum bile acid levels in a dose-dependent manner. [, ] This means that higher doses of Linerixibat lead to a greater reduction in serum bile acid concentrations. A population kinetic-pharmacodynamic model, developed using data from clinical trials, confirmed this relationship and provided further insights for dose optimization. [, ]

Q7: How was the optimal dose of Linerixibat for Phase 3 clinical trials determined?

A7: Researchers developed a kinetic-pharmacodynamic (k-PD) model using data from the Phase 2b GLIMMER trial, which investigated various Linerixibat doses and dosing regimens. [] This model considered both the drug's effect on itch reduction (efficacy) and the occurrence of diarrhea (a common side effect related to excess bile acids in the colon). [] The analysis aimed to identify the dose that maximized itch reduction while minimizing gastrointestinal side effects, ultimately leading to the selection of 40 mg twice daily for the Phase 3 GLISTEN trial. []

Q8: Have there been any studies investigating the long-term safety and tolerability of Linerixibat?

A8: Yes, long-term safety and tolerability studies for Linerixibat are ongoing. [] These studies will provide valuable data on the potential for long-term adverse effects and contribute to a comprehensive understanding of the drug's safety profile.

Q9: Are there any known challenges in analyzing and characterizing Linerixibat?

A9: One challenge lies in separating and quantifying the stereoisomers of Linerixibat. Researchers have explored the use of chemical derivatization combined with supercritical fluid chromatography and chiral stationary phases to improve the resolution and analysis of these stereoisomers. [] This approach allows for more accurate characterization and quantification of Linerixibat in various matrices.

Q10: What is the significance of understanding the structure-activity relationship (SAR) of Linerixibat?

A10: Elucidating the SAR of Linerixibat is crucial for optimizing its pharmacological properties. By understanding how specific structural modifications influence the drug's potency, selectivity, and pharmacokinetic profile, researchers can design and synthesize novel analogs with enhanced therapeutic benefits and a more favorable safety profile. One study highlighted the importance of a sulfur atom in controlling a key step during the synthesis of Linerixibat, demonstrating the impact of specific structural features on its production. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)